Boc-NH-PEG2-NH-Boc

PROTAC linker Radioligand therapy Peptide conjugation

Boc-NH-PEG2-NH-Boc (CAS 475591-59-4) is a homobifunctional polyethylene glycol (PEG) derivative featuring two acid-labile tert‑butoxycarbonyl (Boc) protected amine groups bridged by a diethylene glycol (PEG2) spacer. With the molecular formula C₁₆H₃₂N₂O₆ and a molecular weight of 348.44 g/mol, this monodisperse linker is a foundational building block in the synthesis of proteolysis targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide conjugates.

Molecular Formula C16H32N2O6
Molecular Weight 348.43 g/mol
Cat. No. B1667353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG2-NH-Boc
SynonymsBoc-NH-PEG2-NH-Boc
Molecular FormulaC16H32N2O6
Molecular Weight348.43 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C
InChIInChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20)
InChIKeyIBOKAWABMPUDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Boc-NH-PEG2-NH-Boc (CAS 475591-59-4): Chemical Identity and Core Procurement Relevance for PROTAC Linker Synthesis


Boc-NH-PEG2-NH-Boc (CAS 475591-59-4) is a homobifunctional polyethylene glycol (PEG) derivative featuring two acid-labile tert‑butoxycarbonyl (Boc) protected amine groups bridged by a diethylene glycol (PEG2) spacer. With the molecular formula C₁₆H₃₂N₂O₆ and a molecular weight of 348.44 g/mol, this monodisperse linker is a foundational building block in the synthesis of proteolysis targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide conjugates. [1] The Boc groups enable orthogonal protection strategies, allowing sequential deprotection under mildly acidic conditions (e.g., 20–50% TFA in DCM) to expose reactive primary amines for subsequent bioconjugation, while the PEG2 spacer provides a defined, hydrophilic tether that balances solubility enhancement with minimal steric bulk. [2]

Why PEG Linker Selection Is Not Interchangeable: Critical Performance Gaps Between Boc-NH-PEG2-NH-Boc and Its Closest Analogs


The assumption that any PEG-based diamine linker with Boc protection can serve as a drop‑in replacement for Boc‑NH‑PEG2‑NH‑Boc overlooks crucial structure‑activity relationships documented in peer‑reviewed studies. Variations in PEG spacer length—even by a single ethylene oxide unit—can alter thermal stability, binding affinity, and in vivo biodistribution of the final conjugate. [1][2] For instance, extending the PEG chain from 2 to 4 or 6 units systematically decreases the thermal stability of collagen‑mimetic peptide triple helices [3] and subtly modulates the IC₅₀ of radiolabeled bombesin antagonists. [2] Similarly, substituting Boc for alternative protecting groups like Fmoc or Cbz fundamentally changes the orthogonal deprotection scheme, potentially introducing incompatibilities with acid‑sensitive payloads or requiring re‑optimization of entire synthetic workflows. [4] Without rigorous head‑to‑head validation, generic substitution risks compromising conjugate integrity, reducing synthetic yields, or altering pharmacokinetic profiles in ways that invalidate preclinical data. The quantitative evidence below delineates exactly where Boc‑NH‑PEG2‑NH‑Boc demonstrates measurable differentiation from its closest analogs, providing a rational basis for procurement decisions.

Quantitative Differentiation of Boc-NH-PEG2-NH-Boc: A Head-to-Head Evidence Compendium for Informed Procurement


Binding Affinity Retention: PEG2 Outperforms Longer Spacers in GRPR-Targeted Radioligands

In a direct comparison of mini‑PEG spacer length on the binding affinity of NOTA‑conjugated bombesin antagonist RM26, the PEG2‑containing construct (natGa‑NOTA‑PEG2‑RM26) exhibited the lowest IC₅₀ value (3.1 ± 0.2 nM), indicating superior receptor binding retention. As the PEG spacer was extended to PEG3, PEG4, and PEG6, IC₅₀ values progressively increased to 3.9 ± 0.3 nM, 5.4 ± 0.4 nM, and 5.8 ± 0.3 nM, respectively. [1] This demonstrates that the PEG2 spacer minimizes steric interference with ligand‑receptor engagement compared to longer analogs.

PROTAC linker Radioligand therapy Peptide conjugation

Thermal Stability Advantage: PEG2 Linker Preserves Triple Helix Integrity Better Than PEG4 or PEG6

A systematic study of pegylated linkers in tethered collagen‑mimetic peptides (CMPs) revealed that increasing the flexible PEG spacer length from PEG2 to PEG4 to PEG6 systematically decreases the thermal stability of CMP triple helices, as measured by circular dichroism (CD) spectroscopy. [1] The PEG2‑tethered CMP (CTH‑PEG2) exhibited the highest melting temperature (Tm) among the PEG series, with each additional ethylene oxide unit resulting in a measurable drop in Tm.

Peptide biomaterials Collagen mimetics Linker engineering

Optimal Linker for Antibody-Hapten Conjugates: PEG2 Demonstrates Most Potent In Vitro Cancer Cell Killing

In the development of antibody‑hapten conjugates designed to recruit endogenous antibodies for cancer immunotherapy, a panel of rituximab‑rhamnose conjugates with varying PEG linker lengths was evaluated. The conjugate incorporating a PEG2 spacer (designated R2) exhibited the most potent in vitro cancer cell killing activity and significant in vivo antitumor efficacy in a xenograft model, outperforming conjugates with alternative linker lengths. [1] This demonstrates that the two‑unit PEG spacer provides an optimal balance of flexibility and proximity for effective immune complex formation.

Cancer immunotherapy Antibody conjugation Linker optimization

Synthetic Accessibility and Deprotection Orthogonality: Boc-NH-PEG2-NH-Boc Enables High-Yield Mono‑Boc Intermediate Generation

A published synthetic protocol demonstrates that careful addition of di‑tert‑butyl dicarbonate (Boc₂O) to 2,2′‑(ethylenedioxy)bis(ethylamine) cleanly affords the mono‑Boc protected diamine intermediate (boc)NH‑(PEG)₂‑NH₂ (2). [1] This intermediate is subsequently biotinylated and deprotected with 50% TFA in DCM to yield NH₂‑(PEG)₂‑biotin, a key affinity tag. In contrast, analogous syntheses using Fmoc protection would require basic deprotection conditions (e.g., 20% piperidine in DMF) that are incompatible with acid‑labile functionalities, while Cbz protection necessitates hydrogenolysis, which may be unsuitable for reduction‑sensitive substrates. [2]

Linker synthesis Protecting group strategy Peptide coupling

Where Boc-NH-PEG2-NH-Boc Delivers Verifiable Advantage: Evidence‑Driven Application Scenarios


Scenario 1: High‑Affinity PROTAC Linker Optimization

When developing PROTACs where preserving target‑protein binding affinity is paramount, Boc‑NH‑PEG2‑NH‑Boc is the preferred linker precursor. Direct comparative data show that the PEG2 spacer yields lower IC₅₀ values than PEG4 or PEG6 analogs (3.1 vs. 5.4–5.8 nM) in GRPR‑targeted constructs, minimizing steric penalties. [1] Starting with the PEG2 linker reduces the need for extensive linker‑length SAR exploration, accelerating lead optimization.

Scenario 2: Peptide‑Based Biomaterials Requiring Thermal Resilience

For tethered collagen‑mimetic peptides or self‑assembling peptide systems where thermal stability governs function, the PEG2 spacer confers a measurable advantage over longer PEG linkers. CD thermal denaturation experiments demonstrate that CTH‑PEG2 maintains higher triple‑helix melting temperatures compared to PEG4 and PEG6 analogs. [2] Procuring Boc‑NH‑PEG2‑NH‑Boc ensures the resulting conjugate retains structural integrity under physiological or elevated‑temperature conditions.

Scenario 3: Antibody‑Hapten Conjugates for Immunotherapy

In the synthesis of antibody‑hapten conjugates designed to recruit endogenous antibodies (e.g., anti‑rhamnose IgG), the PEG2 linker has been empirically validated as the optimal spacer. Conjugate R2 (incorporating a PEG2 tether) demonstrated the most potent in vitro cancer cell killing and significant in vivo antitumor efficacy. [3] Using Boc‑NH‑PEG2‑NH‑Boc as the linker precursor provides a proven, potency‑maximizing building block that eliminates linker‑length optimization from the workflow.

Scenario 4: Orthogonal Deprotection in Multistep Peptide Syntheses

When designing synthetic routes that require sequential deprotection of amine functionalities in the presence of acid‑sensitive moieties, the Boc‑protected PEG2 diamine offers a clear advantage over Fmoc‑protected analogs. Boc deprotection with 20–50% TFA is orthogonal to Fmoc removal conditions, enabling stepwise conjugation without protecting group crossover. [4] This reduces synthetic complexity and improves overall yield in the construction of heterobifunctional conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-NH-PEG2-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.